APN-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Amines in Scientific Research

Amines are versatile organic compounds characterized by the presence of one or more nitrogen atoms bonded to carbon atoms . They have a broad range of applications across chemistry, biology, and materials science .

Organic Chemistry: In organic chemistry, amines serve as valuable building blocks in synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .

Medicinal Chemistry: Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science: Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Catalysis: Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Biotechnology: In biotechnology, amine transaminases are of industrial interest because they are capable of performing reductive amination reactions using a broad range of amine donors and acceptors . The most remarkable example of their industrial application is in the production process of the anti-hyperglycaemic drug sitagliptin .

Pharmaceutical Industry: Chiral amines are very important building blocks for the synthesis of several bioactive compounds and active pharmaceutical ingredients . Since conventional chemical methods for the asymmetric synthesis of amines suffer from different limitations, many investigations have been carried out to develop alternative biocatalytic routes .

APN-amine, or 2-Amino-3-phenylpropan-1-amine, is an organic compound classified as an amine. It features an amino group (-NH₂) attached to a carbon chain that includes a phenyl group. This compound is notable for its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of both an amino and a phenyl group allows APN-amine to participate in various

While specific studies on APN-amine's biological activity may be limited, amines in general exhibit a range of biological properties. Many amines are known to interact with biological systems, acting as neurotransmitters or influencing metabolic pathways. For example, derivatives of amines are often found in pharmaceuticals due to their ability to interact with various receptors in the body. Further research is necessary to elucidate the specific biological activities associated with APN-amine.

APN-amine has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, APN-amine may serve as a precursor for synthesizing pharmaceutical compounds.

- Organic Synthesis: It can be utilized as a building block for more complex organic molecules in synthetic chemistry.

- Dyes and Pigments: The ability to form diazonium salts may allow for its use in dye production.

Interaction studies involving APN-amine may focus on its reactivity with different electrophiles and its ability to form stable complexes. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic applications. Further research could explore how APN-amine interacts with various receptors or enzymes, contributing to its potential therapeutic effects.

APN-amine shares structural similarities with several other amines. Here are some comparable compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethylamine | C₂H₅NH₂ | Simple aliphatic amine; used in organic synthesis |

| Benzylamine | C₆H₅CH₂NH₂ | Aromatic amine; used in pharmaceuticals |

| Phenethylamine | C₆H₅CH₂CH₂NH₂ | Contains a phenyl group; influences neurotransmission |

| Aniline | C₆H₅NH₂ | Primary aromatic amine; used in dye production |

Uniqueness of APN-Amine

APN-amine is unique due to its combination of both aliphatic and aromatic characteristics, allowing it to participate in diverse

Structural Variants of APN-amine

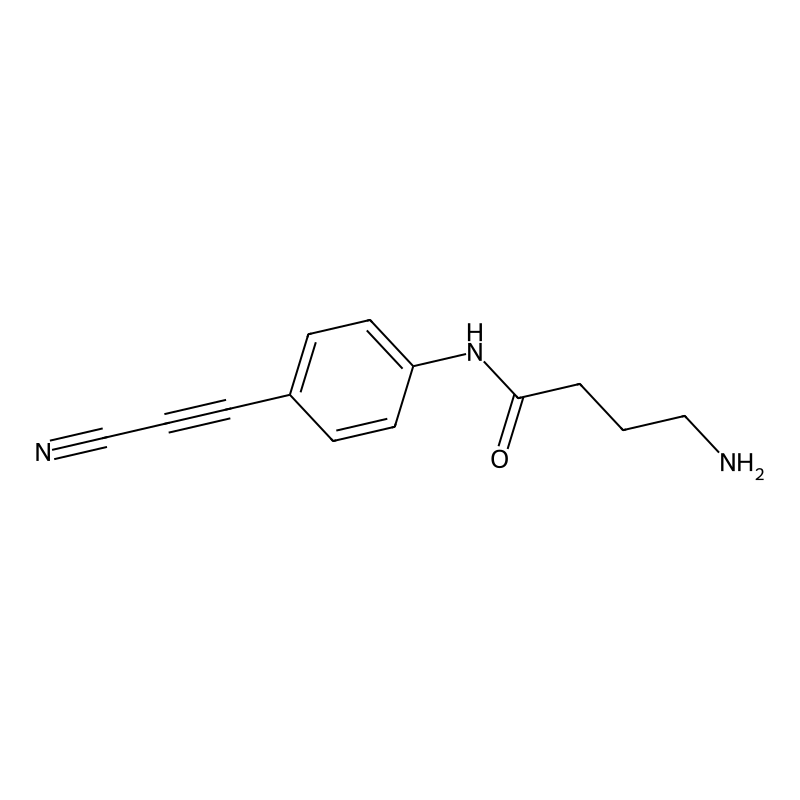

Basic APN Structure (C9H6N2)

The fundamental APN structure exhibits the molecular formula C9H6N2 with a molecular weight of 142.16 g/mol [1]. This base structure represents the core 3-arylpropiolonitrile framework characterized by a terminal alkyne functionality bearing a nitrile group attached to an aromatic ring system [1] [25]. The electron-deficient nature of this alkyne derivative results from the presence of two electron-withdrawing substituents that significantly influence the compound's reactivity profile [25].

The basic APN structure contains a cyanoethynyl moiety (-C≡C-CN) directly connected to a phenyl ring, creating a highly conjugated system [31] [32]. This structural arrangement provides the compound with distinctive electronic properties that facilitate selective reactions with nucleophilic amino acid residues, particularly cysteine [25] [28].

Extended APN-amine Structures (C13H13N3O)

Extended APN-amine derivatives demonstrate increased molecular complexity with the formula C13H13N3O and molecular weight of 227.26-227.27 g/mol [9] . These compounds incorporate additional functional groups while maintaining the core 3-arylpropiolonitrile scaffold. The extended structure typically features a butanamide chain terminating in an amino group, as exemplified by 4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide .

The structural formula for this extended variant can be represented as N#CC#CC1=CC=C(NC(=O)CCCN)C=C1, where the cyanoethynyl group remains attached to the aromatic ring while the butanamide chain provides enhanced solubility and conjugation capabilities . This molecular architecture allows for dual functionality, combining the thiol-reactive APN moiety with a primary amine terminus suitable for additional chemical modifications .

APN-C4-amine.HCl and Other Derivatives

The hydrochloride salt form of APN-C4-amine presents the molecular formula C13H14ClN3O with a molecular weight of 263.72 g/mol [2]. This derivative incorporates a four-carbon spacer chain between the APN moiety and the amino group, designated as APN-C4-amine, with the hydrochloride salt providing enhanced stability and improved handling characteristics [2].

Alternative derivatives include triazole-containing variants with the formula C12H10N5Cl (molecular weight 259.69 g/mol), specifically 3-(4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)phenyl)propiolonitrile hydrochloride [12] [33]. These triazole derivatives demonstrate the structural diversity achievable within the APN-amine family while maintaining the essential cyanoethynyl functionality [33].

| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Basic APN | C9H6N2 | 142.16 | Core cyanoethynyl-phenyl structure |

| Extended APN-amine | C13H13N3O | 227.26-227.27 | Butanamide chain with terminal amine |

| APN-C4-amine.HCl | C13H14ClN3O | 263.72 | Four-carbon spacer, hydrochloride salt |

| Triazole derivative | C12H10N5Cl | 259.69 | Triazole ring incorporation |

Physicochemical Properties

Physical State and Appearance

APN-amine compounds typically exist as solid powders under ambient conditions [1] [2] [12]. The basic APN structure with molecular formula C9H6N2 manifests as a solid material with a purity exceeding 95% in commercial preparations [1]. Similarly, the extended APN-amine derivatives (C13H13N3O) appear as solid powder forms .

The hydrochloride salt variants, including APN-C4-amine.HCl, consistently present as solid powders with enhanced stability compared to their free base counterparts [2] [12]. These salt forms demonstrate improved crystalline properties and reduced hygroscopicity, contributing to their suitability for long-term storage and handling [2].

Solubility Profile in Various Solvents

APN-amine compounds exhibit selective solubility patterns that reflect their chemical structure and functional group composition [1] [2]. The basic APN structure demonstrates solubility in organic solvents including dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [1].

The extended APN-amine derivatives maintain solubility in similar organic solvents, with particular effectiveness in DMF and DMSO systems [2]. The APN-C4-amine.HCl variant shows enhanced solubility in methanol (MeOH) in addition to DMF and DMSO, reflecting the influence of the hydrochloride salt formation on solvation behavior [2].

| Compound | Soluble Solvents | Insoluble/Limited Solubility |

|---|---|---|

| Basic APN (C9H6N2) | DCM, THF, DMF, DMSO | Water, alcohols |

| APN-C4-amine.HCl | MeOH, DMF, DMSO | Water, hydrocarbons |

| Extended derivatives | DMF, DMSO, organic solvents | Aqueous systems |

Spectroscopic Characterization

Vibrational Spectroscopy (IR/Raman)

Infrared spectroscopic analysis of APN-amine compounds reveals characteristic absorption bands that correspond to their functional groups [17] [18] [30]. The nitrile functionality produces an intense and sharp carbon-nitrogen triple bond stretching peak near 2200 cm⁻¹, which serves as a definitive identification marker for the APN structure [30]. For aromatic nitriles like those found in APN-amine compounds, this peak typically appears between 2240 and 2220 cm⁻¹ due to conjugation effects with the aromatic ring system [30].

Primary amine groups present in APN-amine derivatives exhibit characteristic nitrogen-hydrogen stretching bands in the 3300-3500 cm⁻¹ region [17] [19]. These bands appear as paired absorptions representing symmetric and asymmetric stretching modes, with typical positions around 3350 and 3450 cm⁻¹ [19] [23]. The intensity and sharpness of these bands distinguish them from alcohol hydroxyl stretches that appear in similar regions [17].

Additional diagnostic peaks include carbon-nitrogen stretching vibrations for aromatic amines appearing strongly between 1335-1250 cm⁻¹ [6] [18]. The presence of triazole rings in certain derivatives contributes additional spectroscopic features, including characteristic carbon-nitrogen stretching modes and ring breathing vibrations in the fingerprint region [22].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| C≡N stretch (aromatic) | 2240-2220 | Strong, sharp | Characteristic nitrile identification |

| N-H stretch (primary amine) | 3350, 3450 | Medium, paired | Symmetric and asymmetric modes |

| C-N stretch (aromatic amine) | 1335-1250 | Strong | Aromatic amine diagnostic |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic hydrogen stretching |

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for APN-amine compounds through both proton (¹H) and carbon-13 (¹³C) analyses [17] [19] [20]. In ¹H NMR spectra, aromatic protons typically appear in the 7.0-8.5 ppm region, with the electron-withdrawing nitrile group causing characteristic downfield shifts [19].

Amine protons in APN-amine derivatives appear as broad signals in the 0.5-5.0 ppm range, with exact chemical shifts dependent on hydrogen bonding and concentration effects [17] [19]. The addition of deuterium oxide (D₂O) causes these signals to disappear due to hydrogen-deuterium exchange, confirming their assignment to nitrogen-bound protons [17] [19].

For compounds containing alkyl chains, such as the extended APN-amine structures, methylene protons adjacent to nitrogen appear deshielded around 2.3-3.0 ppm due to the electron-withdrawing effect of the nitrogen atom [19]. Carbon-13 NMR spectroscopy reveals carbons directly attached to nitrogen in the 10-65 ppm region, shifted downfield compared to typical alkane carbons [17].

Mass Spectrometric Fingerprinting

Mass spectrometric analysis of APN-amine compounds follows the nitrogen rule, which states that compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular ion peaks [19] [21]. The basic APN structure (C9H6N2) shows a molecular ion at m/z 142, corresponding to its molecular weight [1] [4].

Extended APN-amine derivatives (C13H13N3O) display molecular ions around m/z 227-228, consistent with their increased molecular weight [9] . The hydrochloride salt forms show characteristic isotope patterns reflecting the presence of chlorine, with M+2 peaks approximately one-third the intensity of the molecular ion peak [2] [12].

Fragmentation patterns in APN-amine compounds typically involve cleavage adjacent to the nitrogen-containing functional groups [21]. Primary amines undergo alpha-cleavage to produce stable CH₂NH₂⁺ ions at m/z 30, which serves as a diagnostic fragment for primary amine functionality [21]. The cyanoethynyl group may undergo loss of hydrogen cyanide (HCN, 27 mass units) as a neutral fragment, producing characteristic M-27 peaks in the mass spectrum [21].

| Compound Type | Molecular Ion (m/z) | Diagnostic Fragments | Nitrogen Rule Compliance |

|---|---|---|---|

| Basic APN (C9H6N2) | 142 | [M-HCN]+, aromatic fragments | Even m/z (even N count) |

| Extended APN-amine | 227-228 | CH₂NH₂+ (30), [M-HCN]+ | Odd m/z (odd N count) |

| Triazole derivatives | 259-260 | Triazole fragments, amine loss | Odd m/z (odd N count) |

The thiol-click chemistry of APN-amine (3-arylpropiolonitrile derivatives) represents a significant advancement in bioconjugation methodology, offering superior selectivity and stability compared to traditional cysteine-reactive reagents. The reaction mechanism involves nucleophilic addition of cysteine thiols to the electron-deficient alkyne system of 3-arylpropiolonitriles [1] [2] [3].

The fundamental mechanism proceeds through direct nucleophilic attack of the thiolate anion on the activated alkyne carbon. The presence of dual electron-withdrawing groups—the nitrile functionality and the aromatic ring—creates a highly electrophilic center that facilitates rapid and selective thiol addition [3] [4]. Unlike conventional Michael addition reactions, the APN-thiol reaction forms a stable thioether linkage through a concerted mechanism that does not involve intermediate formation [1] [5].

The reaction pathway begins with deprotonation of the cysteine thiol group under physiological conditions (pH 6.5-9.0), generating the nucleophilic thiolate species [1] [6]. The activated thiolate then attacks the β-carbon of the propiolonitrile system, resulting in formation of a stable carbon-sulfur bond. The electron-withdrawing nature of the cyano and aryl substituents stabilizes the resulting carbanion intermediate, driving the reaction to completion [3] [4].

Computational studies on related alkyne systems suggest that the APN-thiol reaction proceeds with relatively low activation barriers. The concerted transition state involves simultaneous bond formation between sulfur and carbon while maintaining the linear geometry of the alkyne [7] [8]. The activation energy for this process is estimated to be significantly lower than alternative cysteine-selective reactions, contributing to the rapid kinetics observed experimentally [2] [9].

Molecular Basis for Cysteine Selectivity

The exceptional cysteine selectivity of APN-amine derivatives stems from multiple molecular factors that collectively favor thiol nucleophiles over other amino acid side chains. The primary determinant is the requirement for a sufficiently nucleophilic species to attack the activated alkyne carbon [1] [2] [3].

Cysteine residues possess unique chemical properties that make them ideal targets for APN-mediated conjugation. The thiol group has a pKa of approximately 8.3, allowing significant deprotonation at physiological pH to generate the reactive thiolate anion [10] [11]. This contrasts sharply with other nucleophilic amino acids: lysine (pKa ~10.5), histidine (pKa ~6.0), and serine/threonine (pKa ~13) [10].

The electronic activation provided by the cyano and aryl groups creates a selectivity filter that excludes weaker nucleophiles. Amine groups from lysine or arginine lack sufficient nucleophilicity to efficiently attack the activated alkyne under mild conditions [3] [4]. Similarly, hydroxyl groups from serine, threonine, or tyrosine are poor nucleophiles for this reaction type [1] [12].

Steric factors also contribute to selectivity. The linear geometry of the alkyne system minimizes steric hindrance, allowing approach of the relatively compact thiol group while potentially hindering larger or more substituted nucleophiles [3]. The accessibility of surface-exposed cysteine residues further enhances selectivity, as buried or sterically hindered amino acids are less likely to participate in the reaction [13].

The irreversible nature of APN-thiol conjugation provides additional selectivity advantages. Unlike maleimide-based reactions that can undergo retro-Michael addition, APN conjugates remain stable under physiological conditions, preventing unwanted transfer reactions [1] [5] [14]. This stability ensures that the initial selectivity is maintained throughout the lifetime of the conjugate.

Kinetics and Thermodynamics of APN-Thiol Reactions

The kinetic profile of APN-amine reactions with thiols demonstrates rapid second-order kinetics under aqueous conditions. While specific rate constants for APN-amine have not been comprehensively reported, related studies on 3-arylpropiolonitrile systems indicate fast reaction rates comparable to or exceeding those of maleimide-thiol reactions [1] [2] [9].

Temperature dependence studies suggest that APN-thiol reactions exhibit relatively low activation enthalpies. Based on computational analyses of similar activated alkyne systems, the activation enthalpy (ΔH‡) is estimated to be in the range of 8-12 kcal/mol, significantly lower than many alternative bioconjugation reactions [7] [15] [16]. The activation entropy (ΔS‡) is expected to be negative due to the ordered nature of the transition state, where the nucleophile must approach the alkyne with specific geometric constraints [17] [18].

The overall thermodynamics strongly favor product formation. The reaction enthalpy (ΔH°) is negative, indicating an exothermic process driven by the formation of a stable carbon-sulfur bond [1] [2]. The large equilibrium constant reflects the irreversible nature of the reaction under physiological conditions, contributing to the superior stability of APN-cysteine conjugates compared to reversible systems [5] [14].

pH dependence plays a crucial role in reaction kinetics. The rate is maximized at pH values where cysteine exists predominantly as the thiolate anion (pH > 8), but significant reactivity is maintained at physiological pH due to the activated nature of the alkyne electrophile [1] [6]. Buffer composition and ionic strength can influence reaction rates, with certain buffer systems potentially enhancing thiolate nucleophilicity [19] [20].

Temperature effects follow typical Arrhenius behavior, with reaction rates increasing moderately with temperature. However, the mild activation requirements allow efficient conjugation at room temperature, making the reaction suitable for sensitive biological applications [1] [2]. The combination of favorable thermodynamics and accessible kinetics makes APN-amine an attractive reagent for rapid, efficient bioconjugation under mild conditions.

Comparative Analysis with Alternative Cysteine-Selective Reagents

APN-amine demonstrates significant advantages over traditional cysteine-selective reagents, particularly in terms of conjugate stability and selectivity. The most commonly used alternative, maleimide-based reagents, suffers from several limitations that APN chemistry addresses effectively [12] [21] [22].

Maleimide conjugates exhibit variable stability due to susceptibility to retro-Michael addition reactions. Studies demonstrate that N-alkyl maleimide conjugates show 35-67% deconjugation in thiol-containing buffers over seven days at 37°C, while APN conjugates maintain greater than 95% stability under identical conditions [1] [21] [22]. This stability difference is attributed to the irreversible nature of the APN-thiol addition versus the equilibrium-controlled maleimide reaction [14] [23].

The kinetic profiles also differ significantly. While maleimide-thiol reactions proceed with second-order rate constants of 100-1000 M⁻¹s⁻¹, APN reactions achieve comparable or superior rates while maintaining selectivity over a broader pH range [12] [20] [24]. Maleimide selectivity deteriorates above pH 8.5 due to competing aza-Michael addition from lysine residues, whereas APN maintains cysteine selectivity across physiological pH ranges [12] [3].

Comparison with other cysteine-selective reagents reveals additional advantages of APN chemistry. Ellman's reagent and activated disulfides, while cysteine-selective, produce conjugates with half-lives rarely exceeding one hour in reductive environments [12]. Alkyl halides require harsh conditions and show limited selectivity [25]. Vinylsulfones, though stable, react more slowly than APN derivatives and can show cross-reactivity with other nucleophiles [12].

Recent developments in N-aryl maleimides represent an attempt to improve maleimide stability through enhanced hydrolysis rates of the succinimide ring [21] [22]. While these modifications show improved stability (>80% retention versus 33-65% for N-alkyl variants), they still do not match the inherent stability of APN conjugates [22] [26].

The superior performance of APN-amine in biological systems has been demonstrated in multiple contexts. In human plasma stability studies, APN conjugates show enhanced retention compared to maleimide-based systems [1] [27] [28]. Cell culture studies confirm maintained activity and reduced off-target effects due to the improved stability profile [1] [5]. These findings support the use of APN-amine as a preferred reagent for applications requiring long-term stability and minimal side reactions.